molecular formula C14H19NO4 B076293 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester CAS No. 14469-80-8

1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester

Cat. No. B076293
CAS RN: 14469-80-8
M. Wt: 265.3 g/mol
InChI Key: FNFZOVOPBNRFRN-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Meldrum's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, Meldrum's acid is used as a versatile building block for the synthesis of various compounds such as β-keto esters, β-lactones, and cyclic compounds. In medicinal chemistry, Meldrum's acid is used as a starting material for the synthesis of drugs such as antiviral agents, antibacterial agents, and antitumor agents. In material science, Meldrum's acid is used as a precursor for the synthesis of functional materials such as polymers, nanoparticles, and metal-organic frameworks.

Mechanism Of Action

Meldrum's acid acts as a nucleophile in various reactions due to the presence of the carboxylic acid and ketone functional groups. The carboxylic acid group can undergo esterification, amidation, and transesterification reactions, while the ketone group can undergo aldol condensation, Michael addition, and enolization reactions. The dimethylaminoethylidene group in Meldrum's acid can act as a leaving group in various reactions, making it a versatile building block in organic synthesis.

Biochemical And Physiological Effects

Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Meldrum's acid has low toxicity and does not cause significant adverse effects in animal models.

Advantages And Limitations For Lab Experiments

Meldrum's acid has several advantages for lab experiments, including its versatility as a building block in organic synthesis, its low toxicity, and its ease of handling and storage. However, Meldrum's acid has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the use of Meldrum's acid in scientific research. One potential direction is the development of new synthetic methods for Meldrum's acid and its derivatives. Another direction is the synthesis of new functional materials using Meldrum's acid as a precursor. Additionally, the use of Meldrum's acid in drug discovery and development is an area of active research. Finally, the study of the biochemical and physiological effects of Meldrum's acid and its derivatives is an area that requires further investigation.
Conclusion:
In conclusion, Meldrum's acid is a versatile building block with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Meldrum's acid has the potential to contribute significantly to the fields of organic synthesis, medicinal chemistry, and material science, and its further investigation is warranted.

Synthesis Methods

Meldrum's acid is synthesized by the reaction of malonic acid and acetone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction produces Meldrum's acid as a white crystalline solid with a melting point of 102-104°C.

properties

CAS RN

14469-80-8

Product Name

1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

dimethyl (5E)-5-[1-(dimethylamino)ethylidene]-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-8-10(13(16)18-5)7-11(9(2)15(3)4)12(8)14(17)19-6/h7H,1-6H3/b11-9+

InChI Key

FNFZOVOPBNRFRN-PKNBQFBNSA-N

Isomeric SMILES

CC1=C(/C(=C(\C)/N(C)C)/C=C1C(=O)OC)C(=O)OC

SMILES

CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC

synonyms

5-[1-(Dimethylamino)ethylidene]-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester

Origin of Product

United States

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